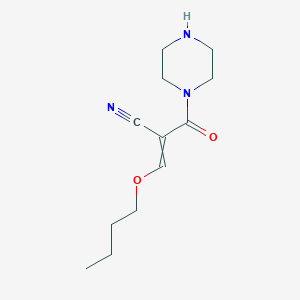
(Buta-1,3-diene-2,3-diyl)bis(trimethylstannane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) is an organotin compound that features a butadiene backbone with two trimethylstannane groups attached at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) typically involves the reaction of buta-1,3-diene with trimethylstannane under specific conditions. One common method involves the use of a platinum catalyst to facilitate the addition of trimethylstannane to the butadiene backbone . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the stannane groups to their corresponding hydrides.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used to replace the trimethylstannane groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of functionalized butadiene derivatives.
Scientific Research Applications
(Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organotin compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty polymers and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) involves its interaction with molecular targets through its organotin moiety. The trimethylstannane groups can coordinate with various metal centers, facilitating catalytic reactions. Additionally, the butadiene backbone can participate in cycloaddition reactions, forming complex cyclic structures .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds.
2,3-Dimethylbuta-1,3-diene: A substituted butadiene with methyl groups at the 2 and 3 positions.
(Buta-1,3-diene-2,3-diyl)bis(trimethylsilyl): Similar to the target compound but with trimethylsilyl groups instead of trimethylstannane.
Uniqueness
The trimethylstannane groups enhance the compound’s ability to participate in various catalytic and synthetic processes, making it a valuable reagent in both academic and industrial research .
Properties
CAS No. |
91312-27-5 |
|---|---|
Molecular Formula |
C10H22Sn2 |
Molecular Weight |
379.7 g/mol |
IUPAC Name |
trimethyl(3-trimethylstannylbuta-1,3-dien-2-yl)stannane |
InChI |
InChI=1S/C4H4.6CH3.2Sn/c1-3-4-2;;;;;;;;/h1-2H2;6*1H3;; |
InChI Key |
XARXNRBKDLHCGG-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C(=C)C(=C)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate](/img/structure/B14359144.png)
![Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate](/img/structure/B14359159.png)
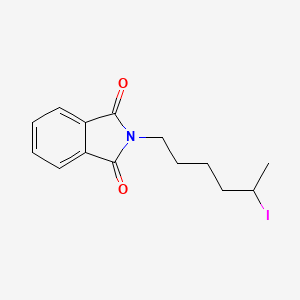
![2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B14359180.png)
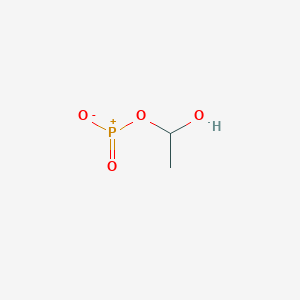
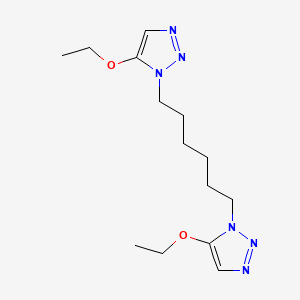
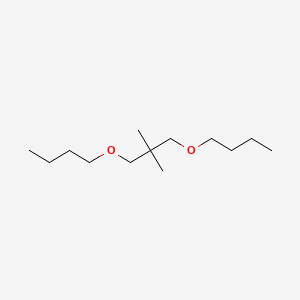
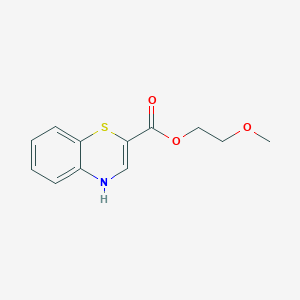
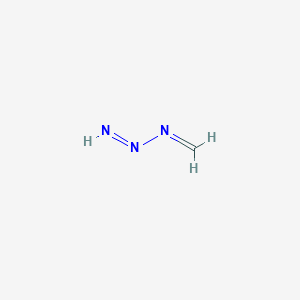
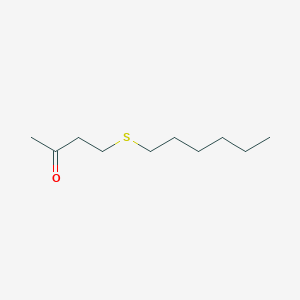

![Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate](/img/structure/B14359215.png)

